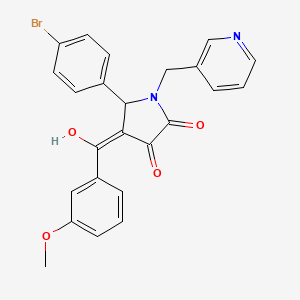![molecular formula C22H30N2O3S B13375153 1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B13375153.png)
1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry due to their unique structural properties. This particular compound is characterized by the presence of a benzyl group, a tert-butyl group, and a methoxyphenyl sulfonyl group attached to the piperazine ring, making it a molecule of interest for various scientific research applications.
Métodos De Preparación
The synthesis of 1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative . Another approach involves the use of the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or ethanol. Reaction conditions often involve moderate temperatures and atmospheric pressure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s structural properties make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Piperazine derivatives are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Industry: In the industrial sector, it can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparación Con Compuestos Similares
1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:
- tert-Butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the sulfonyl group in this compound makes it unique, as it can participate in specific interactions that other piperazine derivatives may not.
Propiedades
Fórmula molecular |
C22H30N2O3S |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
1-benzyl-4-(3-tert-butyl-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O3S/c1-22(2,3)20-16-19(10-11-21(20)27-4)28(25,26)24-14-12-23(13-15-24)17-18-8-6-5-7-9-18/h5-11,16H,12-15,17H2,1-4H3 |
Clave InChI |
UPINCSRXKVPFEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B13375076.png)
![2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13375080.png)
![2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine](/img/structure/B13375084.png)
![Methyl 8-isopropyl-2-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13375094.png)

![3-Butyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375108.png)
![{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid](/img/structure/B13375109.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B13375119.png)
![N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375124.png)
![3-Butyl-6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375131.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine](/img/structure/B13375157.png)
![N-(4-fluorophenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B13375164.png)
![6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13375170.png)
![2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13375172.png)
